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Compound of Interest

Compound Name: Trisodium hexafluoroferrate(3-)

Cat. No.: B1583498

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic configuration of the
hexafluoroferrate(lll) ion, [FeFe]3~. The content herein details the theoretical framework,
experimental determination, and magnetic properties of this high-spin octahedral complex,
offering valuable insights for professionals in chemistry and drug development.

Introduction

The hexafluoroferrate(lll) complex, [FeFe]3~, serves as a classic example of a high-spin
octahedral coordination compound. Understanding its electronic structure is fundamental to
grasping the principles of ligand field theory and its implications for the magnetic and
spectroscopic properties of transition metal complexes. This guide will delve into the oxidation
state of the central iron atom, the d-orbital splitting under the influence of a weak fluoride ligand
field, the resulting electronic configuration, and the experimental methodologies used to verify
these properties.

Theoretical Framework
Oxidation State of Iron

In the [FeFs]3~ complex, the fluoride ion (F~) is a monodentate ligand with a charge of -1. With
six fluoride ligands, the total negative charge from the ligands is -6. To achieve the overall
complex charge of -3, the central iron atom must possess an oxidation state of +3.
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The neutral iron atom (Fe) has an atomic number of 26 and a ground-state electronic
configuration of [Ar] 3d® 4s2. The iron(lll) ion (Fe3*) is formed by the loss of three electrons, two
from the 4s orbital and one from the 3d orbital, resulting in a d> electronic configuration: [Ar]
3d>[1][2][3]

Ligand Field Theory and d-Orbital Splitting

According to ligand field theory, in an octahedral complex, the five degenerate d-orbitals of the
central metal ion are split into two energy levels by the electrostatic field of the surrounding
ligands[4][5]. These are the lower energy t2g set (dxy, dyz, dxz) and the higher energy eg set
(dx2-y2, dz2). The energy difference between these two sets is denoted as the crystal field
splitting energy (Ao).

The magnitude of Ao is determined by the nature of the ligands. Fluoride (F~) is a weak-field
ligand, meaning it causes a relatively small splitting of the d-orbitals.

High-Spin Configuration

For a d> metal ion like Fe3*, there are two possible ways to distribute the five d-electrons in the
split orbitals:

o Low-Spin: If the crystal field splitting energy (Ao) is larger than the pairing energy (P), the
energy required to pair two electrons in the same orbital, the electrons will first fill the lower
energy t2g orbitals before occupying the higher energy eg orbitals. This would result in a
configuration of t2g° eg®.

» High-Spin: If the crystal field splitting energy (Ao) is smaller than the pairing energy (P), it is
energetically more favorable for the electrons to occupy the higher energy eg orbitals rather
than pairing up in the t2g orbitals. This leads to a high-spin configuration[6].

Since F~ is a weak-field ligand, the Ao in [FeFs]3~ is small. Consequently, the complex adopts a
high-spin configuration[1][7][8]. The five d-electrons are distributed to maximize the total spin,
resulting in the electronic configuration of t2g3 eg?[2][8]. This configuration possesses five
unpaired electrons[1][2][9].

Quantitative Data
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The electronic configuration and high-spin nature of [FeFs]3~ give rise to specific, measurable
properties. The key quantitative data are summarized in the table below.

Property Value Reference
Oxidation State of Fe +3
d-electron Count of Fe3* 5 [2][3]
Electronic Configuration t2g3 eg? (high-spin) [2]
Number of Unpaired Electrons 5 [1112119]
Calculated Magnetic Moment

~5.92 Bohr Magnetons [3][10]
(W)
Crystal Field Stabilization 0
Energy (CFSE)
Hybridization sp3d?

Note: The magnetic moment is calculated using the spin-only formula: y = vn(n+2), where n is
the number of unpaired electrons.

Experimental Protocols

The theoretical electronic configuration of [FeFs]*~ is confirmed through experimental
techniques, primarily magnetic susceptibility measurements and UV-Vis spectroscopy.

Magnetic Susceptibility Measurement using the Gouy
Method

Objective: To determine the number of unpaired electrons in the [FeFe]3~ complex by
measuring its magnetic susceptibility.

Methodology:

o Sample Preparation: A pure, powdered sample of a salt of [FeFe]*~ (e.g., Ks[FeFe]) is packed
uniformly into a long, cylindrical Gouy tube. The mass of the empty tube and the mass of the
tube with the sample are accurately recorded.
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« Initial Measurement (without magnetic field): The Gouy tube containing the sample is
suspended from a sensitive balance, with the bottom of the sample positioned between the
poles of an electromagnet. The initial weight of the sample is recorded with the
electromagnet turned off.

o Second Measurement (with magnetic field): The electromagnet is turned on to a calibrated,
strong magnetic field. The apparent change in the mass of the sample is recorded.
Paramagnetic substances like [FeFs]*~ will be drawn into the magnetic field, resulting in an
apparent increase in mass.

o Calibration: The procedure is repeated with a standard substance of known magnetic
susceptibility (e.g., HQCo(SCN)a4) to calibrate the instrument.

o Calculation: The mass change is used to calculate the gram magnetic susceptibility (xg),
which is then converted to the molar magnetic susceptibility (xm). The effective magnetic
moment (peff) is then calculated from the molar susceptibility. Finally, the number of unpaired
electrons (n) is determined from the spin-only magnetic moment formula.

UV-Vis Spectroscopy for Crystal Field Splitting

Objective: To observe the d-d electronic transitions and estimate the crystal field splitting
energy (Ao).

Methodology:

o Sample Preparation: A solution of a salt of [FeFs]3~ of a known concentration is prepared in a
suitable solvent that does not absorb in the visible region.

o Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated using a blank (the pure
solvent).

o Data Acquisition: The prepared solution is placed in a cuvette, and the absorbance spectrum
is recorded over the ultraviolet and visible range.

e Analysis: For a high-spin d> complex like [FeFe]3~, all d-d transitions are spin-forbidden,
resulting in very weak and broad absorption bands. The energy corresponding to the lowest
energy spin-forbidden transition can provide an estimate of Ao. However, due to the low
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intensity of these bands, determining an accurate value for Ao from the UV-Vis spectrum of
[FeFs]3~ is challenging.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the electronic
configuration of the [FeFs]3~ complex.
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Caption: d-orbital splitting in a high-spin d°> octahedral complex.
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Caption: Experimental workflow for determining the electronic configuration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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